Cas no 1448046-00-1 (N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- F6420-0795
- 1448046-00-1
- N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
- AKOS024557304
-
- インチ: 1S/C14H19NO5S2/c1-18-14(4-7-21-10-14)9-15-22(16,17)11-2-3-12-13(8-11)20-6-5-19-12/h2-3,8,15H,4-7,9-10H2,1H3
- InChIKey: HCGMXPPVHQUQFF-UHFFFAOYSA-N
- ほほえんだ: S1CCC(CNS(C2C=CC3=C(C=2)OCCO3)(=O)=O)(C1)OC
計算された属性
- せいみつぶんしりょう: 345.07046505g/mol
- どういたいしつりょう: 345.07046505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6420-0795-40mg |
N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1448046-00-1 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6420-0795-4mg |
N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1448046-00-1 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6420-0795-10μmol |
N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1448046-00-1 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6420-0795-5mg |
N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1448046-00-1 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6420-0795-25mg |
N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1448046-00-1 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6420-0795-50mg |
N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1448046-00-1 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6420-0795-20μmol |
N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1448046-00-1 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6420-0795-3mg |
N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1448046-00-1 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6420-0795-5μmol |
N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1448046-00-1 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6420-0795-20mg |
N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
1448046-00-1 | 20mg |
$148.5 | 2023-09-09 |
N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamideに関する追加情報
N-(3-Methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: A Comprehensive Overview
The compound with CAS No 1448046-00-1, known as N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This molecule is a complex structure that combines a sulfonamide group with a benzodioxine moiety and a thiolane ring, making it a versatile compound with potential applications in drug development and material science.
N-(3-Methoxythiolan-3-yl)methyl is a key structural component of this compound, contributing to its unique chemical properties. The thiolane ring, also known as tetrahydrothiophene, is a five-membered ring containing sulfur and is often used in the synthesis of bioactive molecules due to its stability and reactivity. The methoxy group attached to the thiolane ring enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmacological studies.
The 2,3-dihydro-1,4-benzodioxine portion of the molecule is another critical feature. Benzodioxines are aromatic compounds with two oxygen atoms in a six-membered ring system. The dihydro form indicates that two of the double bonds in the benzene ring are saturated, introducing additional hydrogen atoms that can influence the compound's reactivity and physical properties. This structure is known for its ability to form hydrogen bonds, which can enhance its interaction with biological targets.
Recent studies have highlighted the potential of N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in the development of novel therapeutic agents. Its sulfonamide group is particularly significant in medicinal chemistry as it can act as a bioisostere for carboxylic acids or esters, providing improved pharmacokinetic profiles. This has led researchers to explore its role in inhibiting enzymes associated with various diseases, including cancer and neurodegenerative disorders.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. The use of advanced techniques such as microwave-assisted synthesis has enabled chemists to optimize the reaction conditions, leading to higher yields and purities. These advancements have made the compound more accessible for further research and development.
In terms of applications, N-(3-methoxythiolan-3-yl)methyl derivatives have shown promise in drug delivery systems due to their ability to encapsulate drugs and release them in a controlled manner. Additionally, the benzodioxine moiety has been implicated in modulating cellular signaling pathways, suggesting potential uses in anti-inflammatory and antioxidant therapies.
Recent breakthroughs in computational chemistry have allowed researchers to model the interactions of this compound with biological targets at an atomic level. These studies have provided insights into its binding affinity and selectivity, paving the way for rational drug design strategies. Furthermore, green chemistry approaches are being explored to synthesize this compound using environmentally friendly reagents and conditions.
The combination of sulfonamide, benzodioxine, and thiolane groups in this molecule creates a unique pharmacophore that can interact with multiple biological targets simultaneously. This property makes it an ideal candidate for developing multi-target drugs, which are highly sought after in modern medicine due to their ability to address complex diseases more effectively than single-target agents.
In conclusion, N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide represents a cutting-edge molecule with vast potential in various scientific domains. Its intricate structure and versatile functional groups make it a valuable tool for advancing both academic research and industrial applications. As research continues to unfold, this compound is expected to play an increasingly important role in shaping the future of chemistry and medicine.
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